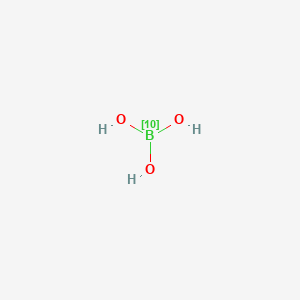

Boric acid (H310BO3)

Beschreibung

The exact mass of the compound Boric acid (H310BO3) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Boric acid (H310BO3) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boric acid (H310BO3) including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

trihydroxy(10B)borane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/BH3O3/c2-1(3)4/h2-4H/i1-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGBXLFKZBHKPEV-BJUDXGSMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[10B](O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BH3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20893936 | |

| Record name | Boric acid (H310BO3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20893936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

61.035 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13813-79-1 | |

| Record name | Boric acid (H310BO3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13813-79-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boric acid (H310BO3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Boric acid (H310BO3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20893936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [10B]orthoboric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.057 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Theoretical and Practical Guide to the Aqueous Ionization of Boric Acid for Pharmaceutical Applications

Abstract

Boric acid (B(OH)₃), a seemingly simple molecule, exhibits a complex and fascinating aqueous chemistry that is of paramount importance in pharmaceutical sciences, from ophthalmic solutions to drug formulation and stabilization. This technical guide provides a comprehensive exploration of the theoretical underpinnings and practical considerations of boric acid ionization in aqueous solutions. We delve into its unique behavior as a Lewis acid, the concentration-dependent formation of polyborate species, and the various factors that modulate its acidity. This guide bridges theoretical concepts with practical applications by detailing both computational and experimental methodologies for studying boric acid's aqueous behavior, including detailed protocols for potentiometric titration and an overview of computational modeling approaches. The implications of this complex chemistry on drug development, particularly in formulation and as an excipient, are also discussed, providing researchers, scientists, and drug development professionals with a thorough understanding of this critical compound.

Introduction: The Enigmatic Acidity of Boric Acid

Boric acid is a weak inorganic acid with the chemical formula H₃BO₃ or, more structurally, B(OH)₃.[1] It is a white, water-soluble solid that finds widespread use in various industries, including as an antiseptic, insecticide, and in the manufacturing of glass.[1] In the pharmaceutical realm, it is a common ingredient in ophthalmic preparations, topical antiseptics, and as a buffering agent and excipient in various formulations.[2] Its mild antibacterial and antifungal properties make it a valuable component in dermal and women's hygiene products.[2]

Despite its deceptively simple formula, the acidic nature of boric acid in water is not straightforward. Unlike Brønsted-Lowry acids, which donate a proton (H⁺) to water, boric acid acts as a Lewis acid, accepting a hydroxide ion (OH⁻) from water.[3][4] This fundamental difference in its mode of action is the cornerstone of its unique aqueous chemistry. Furthermore, the ionization of boric acid is highly sensitive to concentration, temperature, and ionic strength, primarily due to the formation of various polyborate ions in solution.[2] A thorough understanding of these phenomena is crucial for the effective and safe use of boric acid in pharmaceutical development, where precise pH control and formulation stability are paramount.

The Monomeric Ionization of Boric Acid: A Lewis Acidity Perspective

The primary ionization event of boric acid in a dilute aqueous solution does not involve the donation of one of its own protons. Instead, the boron atom, with its vacant p-orbital, acts as an electrophile, accepting a lone pair of electrons from a hydroxide ion sourced from the autoionization of water.[4] This results in the formation of the tetrahydroxyborate anion, [B(OH)₄]⁻, and a hydronium ion, H₃O⁺.[3]

The equilibrium for this reaction can be represented as:

B(OH)₃ + 2H₂O ⇌ [B(OH)₄]⁻ + H₃O⁺

This reaction mechanism explains why boric acid is a weak acid, with a pKa of approximately 9.24 in pure water at 25°C.[3] The equilibrium lies far to the left, meaning that in a typical solution, the majority of boric acid remains in its undissociated, neutral form.

Caption: Monomeric ionization of boric acid as a Lewis acid in water.

The Role of Polyborate Formation

As the concentration of boric acid in a solution increases, typically above 0.02 M, the simple monomeric ionization equilibrium is no longer sufficient to describe the system.[2] The tetrahydroxyborate ions can react with additional boric acid molecules to form a variety of polymeric borate ions, known as polyborates.[5] This polymerization process complicates the aqueous chemistry and can significantly affect the pH and buffering capacity of the solution.

The formation of these polyborates occurs in the intermediate pH range of approximately 5 to 12.[5] Some of the common polyborate species include:

-

Triborate: [B₃O₃(OH)₄]⁻

-

Tetraborate: [B₄O₅(OH)₄]²⁻ (the anion found in borax)

-

Pentaborate: [B₅O₆(OH)₄]⁻

The equilibria governing the formation of these species are complex and interdependent. For example, the formation of the triborate ion can be represented as:

2B(OH)₃ + [B(OH)₄]⁻ ⇌ [B₃O₃(OH)₄]⁻ + 3H₂O

Caption: Simplified pathway of polyborate formation with increasing boric acid concentration.

Factors Influencing Boric Acid Ionization

The extent of boric acid ionization and the distribution of borate species in solution are influenced by several factors. A comprehensive understanding of these factors is critical for controlling the pH and reactivity of boric acid-containing formulations.

| Factor | Effect on Ionization and Speciation | Causality |

| Concentration | At concentrations above 0.02 M, the formation of polyborate ions becomes significant, leading to a decrease in the apparent pKa.[2] | Increased proximity of boric acid and borate ions favors condensation reactions to form larger polyanions. |

| Temperature | An increase in temperature generally leads to a decrease in the pKa of boric acid, making it a stronger acid.[2] | The ionization of boric acid is an endothermic process, so an increase in temperature shifts the equilibrium towards the products. |

| Ionic Strength | Increasing the ionic strength of the solution typically decreases the pKa.[2] | The presence of other ions in solution stabilizes the charged borate species, thus favoring ionization. |

| Presence of cis-vicinal diols | The addition of compounds with cis-vicinal diol groups (e.g., mannitol, glycerol) dramatically increases the acidity of boric acid, lowering the pKa significantly.[1] | The tetrahydroxyborate anion reacts with these diols to form stable chelate complexes, shifting the ionization equilibrium to the right.[3] |

Theoretical and Computational Approaches

Modern computational chemistry provides powerful tools for investigating the ionization of boric acid at a molecular level. Methods such as ab initio calculations and Density Functional Theory (DFT) can be used to model the structures and energies of the various species involved in the ionization equilibria.[6] These computational approaches allow for the calculation of properties like pKa values and can provide insights into the role of solute-solvent interactions.[6][7]

Typical Computational Workflow for pKa Calculation

-

Geometry Optimization: The 3D structures of the neutral boric acid molecule (B(OH)₃) and its conjugate base (the tetrahydroxyborate ion, [B(OH)₄]⁻) are optimized to find their lowest energy conformations. This is typically done using a quantum mechanical method like DFT with an appropriate basis set (e.g., B3LYP/6-31+G(d)).[6]

-

Solvation Modeling: Since ionization occurs in solution, the effect of the solvent (water) must be included. This is often done using a continuum solvation model, such as the Polarizable Continuum Model (PCM), which treats the solvent as a continuous dielectric medium.[7] Explicit water molecules can also be added to the model to account for specific hydrogen bonding interactions.[6]

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true energy minima and to obtain thermodynamic data, such as the Gibbs free energy (G).

-

pKa Calculation: The pKa is calculated from the change in Gibbs free energy (ΔG) for the ionization reaction using the following thermodynamic cycle and equations.

Sources

- 1. byjus.com [byjus.com]

- 2. Boric Acid, a Lewis Acid With Unique and Unusual Properties: Formulation Implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Boric acid - Wikipedia [en.wikipedia.org]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. researchgate.net [researchgate.net]

- 6. Theoretical Study on Ionization of Boric Acid in Aqueous Solution by Ab Initio and DFT Methods at T=298.15 K - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Spectroscopic analysis (NMR, IR, Raman) of boric acid complexes

An In-depth Technical Guide to the Spectroscopic Analysis of Boric Acid Complexes

Introduction: The Unique Chemistry of Boron and its Complexes

Boric acid, a seemingly simple molecule, possesses a rich and versatile coordination chemistry that makes it a cornerstone in fields ranging from materials science to pharmacology. Structurally, it is a trivalent boron compound with a trigonal planar geometry and a vacant p-orbital, rendering it a mild Lewis acid[1]. This electron deficiency is the key to its remarkable ability to form reversible covalent complexes, particularly with compounds containing cis-diol functionalities, such as carbohydrates, glycoproteins, and certain APIs[2][3][4][5].

In the context of drug development, this chemistry is particularly potent. Boron-containing drugs, such as the proteasome inhibitor bortezomib, leverage the formation of a stable complex with an N-terminal threonine residue in the enzyme's active site to exert their therapeutic effect[6]. Furthermore, the reversible nature of the boronate ester bond allows for the design of "smart" drug delivery systems that can release their payload in response to specific biological cues, like the high glucose concentrations found in diabetic patients[2][7].

Understanding the structure, stability, and kinetics of these boric acid complexes is paramount to harnessing their potential. Spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy, provide a powerful analytical triad for their comprehensive characterization. This guide offers a deep dive into the application of these methods, moving beyond mere procedural descriptions to explain the causal science behind the analytical choices, empowering researchers to design robust, self-validating experiments.

The Foundation: Boric Acid-Diol Complexation Equilibrium

In aqueous solution, trigonal planar boric acid (B(OH)₃), an sp²-hybridized species, is in a pH-dependent equilibrium with the tetrahedral borate anion (B(OH)₄⁻), an sp³-hybridized species. The pKa for this equilibrium is approximately 9.2[8][9]. The formation of the tetrahedral borate anion is often a crucial prerequisite for complexation with diols[10]. This reaction proceeds through the formation of a stable five- or six-membered ring, creating a tetracoordinate boronate ester.[3][11]

The overall process can be visualized as follows:

Caption: Integrated workflow for the analysis of boric acid complexes.

This workflow leverages ¹¹B NMR as the primary tool for quantitative analysis of the solution-state equilibrium, structure, and binding thermodynamics. IR and Raman then serve as powerful confirmatory techniques, providing a detailed vibrational fingerprint that is especially crucial for characterizing the final, isolated solid-state material and for probing aqueous systems without isotopic labeling.

References

-

Leveraging ¹¹B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. Analytical Chemistry - ACS Publications. [Link]

-

¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. ACS Publications. [Link]

-

IR spectroscopic study of the phase composition of boric acid as a component of glass batch. ResearchGate. [Link]

-

¹¹B NMR Chemical Shifts. San Diego State University Chemistry. [Link]

-

A Solid-State ¹¹B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. The Journal of Physical Chemistry A - ACS Publications. [Link]

-

Complexation of Boronic Acid with Chiral α-Hydroxycarboxylic Acids and the Ability of the Complexes to Catalyze α-Hydroxycarboxylic Acid Esterification. MDPI. [Link]

-

Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Wiley-VCH. [Link]

-

Identification and Characterization of Sugar-Borate Ester Complexes Formed by Reaction of Calcium and. Process NMR Associates. [Link]

-

Interaction of boric acid and borates with carbohydrates and related substances. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing). [Link]

-

Electron-Precise Coordination Modes of Boron-Centered Ligands. Chemical Reviews. [Link]

-

Raman Microscopic Study of Some Borate Minerals: Ulexite, Kernite, and Inderite. Semantic Scholar. [Link]

-

Structural and spectroscopic properties of an aliphatic boronic acid studied by combination of experimental and theoretical methods. AIP Publishing. [Link]

-

Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks. ACS Publications. [Link]

-

Complexation of boric acid with polyhydroxy compounds and its relevance to practical aspects. Kyushu University. [Link]

-

Kinetic and Thermodynamic Investigation into the Formation of Diol-Boric Acid Complexes Using NMR and Computational Analysis. PubMed. [Link]

-

Recent Advances in the Synthesis of Borinic Acid Derivatives. MDPI. [Link]

-

Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks. ResearchGate. [Link]

-

Specific Interaction of Boric acid with Carbohydrates and its Effect on Thin Layer Chromatography. SID. [Link]

-

The coordination chemistry of boron porphyrin complexes B2OX2 (TpYPP) (X = OH, F). Indian Academy of Sciences. [Link]

-

Tribological characteristic and mechanism analysis of borate ester as a lubricant additive in different base oils. RSC Advances (RSC Publishing). [Link]

-

Speciation of borate in aqueous solutions studied experimentally by potentiometry and Raman spectroscopy and computationally by DFT calculations. New Journal of Chemistry (RSC Publishing). [Link]

-

Evaluating the kinetics and thermodynamics of diol-boric acid complexations in organic solvent using NMR spectroscopy. American Chemical Society. [Link]

-

Carbohydrate Recognition by Boronolectins, Small Molecules, and Lectins. PMC. [Link]

-

Boronic acids for sensing and other applications - a mini-review of papers published in 2013. Luminescence. [Link]

-

Boron Coordination Compounds Derived from Organic Molecules of Biological Interest. ResearchGate. [Link]

-

Raman spectra of Boric acid, polyol, and polyol/Boric acid solution. ResearchGate. [Link]

-

A new boronic acid and boronate esters containing polymer groups: Synthesis and investigation of their spectroscopic properties. ResearchGate. [Link]

-

ATR-FTIR spectroscopic studies of boric acid adsorption on hydrous ferric oxide. Geochimica et Cosmochimica Acta. [Link]

-

Synthesis, Biological and Medicinal Evaluation of New Boric Acid Ester Derived from Antibiotic Drug with Some of its Metal Complexes. Journal of Education and Science. [Link]

-

Boron-Carbohydrate Interactions. ResearchGate. [Link]

-

Boron Chemistry: An Overview. ACS Symposium Series. [Link]

-

Study on Synthesis and Properties of a Novel Borate Ester Surfactant. Scientific.Net. [Link]

-

Kinetic and Thermodynamic Investigation into the Formation of Diol-Boric Acid Complexes Using NMR and Computational Analysis. ACS Omega. [Link]

-

Synthesis, IR and Raman Spectroscopic Studies of (Ba,Sr)TiO3 Borosilicate Glasses with Addition of La2O3. Scirp.org. [Link]

-

Transition-Metal Complexes of Boron—New Insights and Novel Coordination Modes. ResearchGate. [Link]

-

Inorganic Chemistry Ahead of Print. ACS Publications. [Link]

-

Coordination of Adsorbed Boron: A FTIR Spectroscopic Study. UNL Digital Commons. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. [Link]

-

FIGURE 3. (a) Raman band at 880 cm-1 of solid boric acid (H 3 BO 3 ). ResearchGate. [Link]

-

Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. ACS Omega. [Link]

Sources

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. mdpi.com [mdpi.com]

- 3. Kinetic and Thermodynamic Investigation into the Formation of Diol-Boric Acid Complexes Using NMR and Computational Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluating the kinetics and thermodynamics of diol-boric acid complexations in organic solvent using NMR spectroscopy | Poster Board #745 - American Chemical Society [acs.digitellinc.com]

- 5. Boronic acids for sensing and other applications - a mini-review of papers published in 2013 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. repository.geologyscience.ru [repository.geologyscience.ru]

- 10. par.nsf.gov [par.nsf.gov]

- 11. Carbohydrate Recognition by Boronolectins, Small Molecules, and Lectins - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Boric Acid as a Versatile and Sustainable Catalyst in Organic Synthesis

Introduction: Embracing Green Chemistry with a Classic Reagent

In the modern era of chemical synthesis, a pronounced shift towards environmentally benign and economically viable methodologies is not just a trend but a necessity. Boric acid (H₃BO₃), a seemingly simple and long-known inorganic compound, has emerged as a powerful catalyst that aligns perfectly with the principles of green chemistry.[1][2] Its low toxicity, ready availability, and cost-effectiveness make it an attractive alternative to often harsh and expensive traditional catalysts.[1][2] This technical guide provides an in-depth exploration of the applications of boric acid in organic synthesis, complete with detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development. Boric acid's utility spans a wide array of transformations, including multicomponent reactions, esterifications, and conjugate additions, demonstrating its versatility as a mild and efficient Lewis acid catalyst.[1][2][3]

The Catalytic Nature of Boric Acid: A Mechanistic Overview

Boric acid's catalytic activity stems from its nature as a weak Lewis acid. The central boron atom, with its vacant p-orbital, can accept a pair of electrons from a Lewis base, such as the oxygen atom of a carbonyl group. This interaction polarizes the carbonyl group, increasing the electrophilicity of the carbonyl carbon and rendering it more susceptible to nucleophilic attack.

It is proposed that in many reactions, boric acid reacts with substrates like carboxylic acids to form a mixed anhydride, which acts as the actual acylating agent.[4] Upon reaction with a nucleophile, this intermediate forms the desired product and regenerates the catalytically active boric acid, thus completing the catalytic cycle.[4] The presence of water or alcohols can sometimes enhance the catalytic activity of boric acid.[5]

Application 1: Multicomponent Reactions - Building Complexity in a Single Step

Multicomponent reactions (MCRs) are highly valued in drug discovery and medicinal chemistry for their ability to generate complex molecules from simple starting materials in a single, atom-economical step. Boric acid has proven to be an excellent catalyst for several important MCRs.

The Biginelli Reaction: Synthesis of Dihydropyrimidinones

The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of compounds with a wide range of pharmacological activities.[6] Boric acid provides a simple and effective catalytic system for this transformation, often leading to excellent yields and short reaction times.[7]

Causality of Experimental Choices:

-

Catalyst: Boric acid acts as a mild Lewis acid, activating the aldehyde carbonyl group towards nucleophilic attack by the β-ketoester and subsequently facilitating the cyclization and dehydration steps.

-

Solvent: The reaction can often be carried out under solvent-free conditions or in green solvents like ethanol or acetic acid, minimizing environmental impact.[7][8]

-

Temperature: Moderate heating is typically sufficient to drive the reaction to completion, avoiding the need for high-energy inputs.

Experimental Protocol: Synthesis of 5-Ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one

-

Reactant Preparation: In a round-bottom flask, combine benzaldehyde (1.06 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and urea (0.72 g, 12 mmol).

-

Catalyst Addition: Add boric acid (0.062 g, 1 mmol, 10 mol%).

-

Reaction Conditions: Heat the mixture at 90 °C with stirring for 30-60 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[9]

-

Work-up and Purification: After completion, cool the reaction mixture to room temperature. Add crushed ice and stir for 5 minutes. The solid product that precipitates is collected by filtration, washed with cold water, and recrystallized from ethanol to afford the pure product.[9]

| Aldehyde | β-Ketoester | Urea/Thiourea | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Benzaldehyde | Ethyl acetoacetate | Urea | 10 | Acetic Acid | Reflux | 0.5-2 | 95 | [7] |

| 4-Chlorobenzaldehyde | Methyl acetoacetate | Urea | 10 | Solvent-free | 90 | 1 | 92 | [9] |

| 4-Methoxybenzaldehyde | Ethyl acetoacetate | Thiourea | 10 | Solvent-free | 90 | 1.5 | 88 | [9] |

Workflow for Boric Acid-Catalyzed Biginelli Reaction

Sources

- 1. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 2. IsoLab - Boric Acid [isolab.ess.washington.edu]

- 3. arkat-usa.org [arkat-usa.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. An Efficient Synthesis of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Catalyzed by a Novel Brønsted Acidic Ionic Liquid under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. β-Amino Acid synthesis by C-C coupling [organic-chemistry.org]

Protocol for Boric Acid-Catalyzed Direct Amidation of Carboxylic Acids

An Application Note for Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist Narrative: In the landscape of pharmaceutical and chemical synthesis, the formation of the amide bond is a cornerstone reaction. However, traditional methods often rely on stoichiometric activating agents (e.g., carbodiimides like DCC, or acid halides), which generate significant chemical waste, present poor atom economy, and can be unsuitable for large-scale industrial applications.[1] This application note details a robust, environmentally benign, and cost-effective protocol for the direct amidation of carboxylic acids and amines, leveraging the catalytic power of simple, inexpensive boric acid.[2] This method stands out for its operational simplicity, broad substrate scope, and compatibility with sensitive functional groups, making it a highly attractive alternative for modern drug development and green chemistry initiatives.[1][3]

Principle and Mechanistic Insights

The efficacy of boric acid as a catalyst lies in its ability to act as a Lewis acid, activating the carboxylic acid toward nucleophilic attack by the amine. While the precise mechanism has been a subject of detailed study, it is understood to proceed through the formation of key boron-containing intermediates.[4]

Causality of Catalysis:

-

Activation via Esterification: Boric acid reacts with the carboxylic acid in a dehydration equilibrium to form an acyloxyboron species. This esterification effectively transforms the hydroxyl group of the carboxylic acid into a better leaving group.

-

Facilitation of Nucleophilic Attack: The boron atom, bonded to the carboxylate oxygen, withdraws electron density, rendering the carbonyl carbon more electrophilic and thus more susceptible to attack by the amine nucleophile.

-

Catalyst Turnover: The resulting tetrahedral intermediate collapses, forming the stable amide bond and releasing boric acid, which re-enters the catalytic cycle. The primary byproduct of this entire process is water, which is typically removed azeotropically to drive the reaction to completion.

While a simple monoacyloxyboron intermediate is often depicted, recent studies suggest that more complex dimeric structures with a B-O-B motif may be the true catalytically active species.[4] This is supported by the observation that borinic acids (R₂BOH), which cannot form such dimers, are generally incompetent catalysts for this transformation.[4] This implies that at least three coordination sites on the boron atom are essential for catalytic activity.[4]

Caption: Proposed catalytic cycle for boric acid-mediated amidation.

Key Advantages and Substrate Scope

This protocol offers significant advantages over classical amidation methods, aligning with the principles of green and sustainable chemistry.[1]

-

Cost-Effectiveness & Availability: Boric acid is an inexpensive, readily available, and low-toxicity bulk chemical.[1]

-

High Atom and Step Economy: The direct coupling avoids pre-activation steps and produces water as the only stoichiometric byproduct.[1]

-

Stereochemical Integrity: The reaction conditions are mild enough to preserve the integrity of stereogenic centers in both the carboxylic acid and amine partners, with no epimerization or racemization observed.[1][5]

-

Chemoselectivity: The reaction demonstrates excellent chemoselectivity, preferentially acylating primary amines in the presence of secondary amines.[1]

-

Broad Applicability: The method is effective for a wide range of substrates, including aliphatic and aromatic carboxylic acids and amines. It has been successfully applied to the synthesis of Active Pharmaceutical Ingredients (APIs) and their intermediates.[1][2][3]

Table 1: Representative Substrate Scope

| Carboxylic Acid Type | Amine Type | Typical Yield | Notes |

| Aliphatic (linear, branched) | Primary Aliphatic | Excellent (>90%) | Generally fast and high-yielding. |

| Aromatic (electron-rich/poor) | Primary Aliphatic | Good to Excellent (80-95%) | Aromatic acids are generally less reactive than aliphatic ones. |

| Aliphatic | Secondary Aliphatic | Good (70-90%) | Steric hindrance can slow the reaction; may require higher temperatures.[6] |

| Aliphatic / Aromatic | Primary Aromatic (Anilines) | Moderate to Good (50-85%) | Poorly nucleophilic anilines are more challenging substrates.[5][6] |

| Dicarboxylic Acids | Primary Amines | Good to Excellent | Can be used to form di-amides in a single step.[1] |

| α,β-Unsaturated | Primary Amines | Good | The double bond is preserved.[1] |

| Heterocyclic Acids | Heterocyclic Amines | Challenging | Coordinating groups can inhibit the catalyst; specialized borate esters may be more effective.[7] |

Detailed Experimental Protocol

This section provides a general, field-proven procedure for the boric acid-catalyzed amidation on a laboratory scale. The synthesis of N-benzyl-4-phenylbutyramide is used as a representative example.[1]

Materials & Equipment

-

Reagents:

-

Carboxylic Acid (e.g., 4-phenylbutyric acid, ≥99%)

-

Amine (e.g., benzylamine, ≥99%)

-

Boric Acid (B(OH)₃, ≥99.5%)

-

Solvent (e.g., Toluene, anhydrous)

-

Hydrochloric Acid (HCl, 1 M aqueous solution)

-

Sodium Bicarbonate (NaHCO₃, saturated aqueous solution)

-

Brine (saturated NaCl aqueous solution)

-

Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄, anhydrous)

-

-

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Dean-Stark apparatus

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Step-by-Step Methodology

-

Reaction Setup:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (e.g., 4-phenylbutyric acid, 10.0 g, 60.9 mmol), the amine (e.g., benzylamine, 6.5 g, 60.9 mmol, 1.0 equiv), and boric acid (0.38 g, 6.1 mmol, 10 mol%).

-

Add toluene (100 mL) to the flask.

-

Assemble a Dean-Stark apparatus and a reflux condenser atop the flask. Fill the Dean-Stark trap with toluene.

-

-

Execution:

-

Begin vigorous stirring and heat the mixture to reflux (approx. 110-115 °C) using a heating mantle.

-

Monitor the reaction progress by observing the collection of water in the Dean-Stark trap. The reaction is typically complete when water evolution ceases (usually 3-12 hours).

-

Self-Validating Checkpoint: Reaction progress can also be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of starting materials.

-

-

Workup:

-

Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl (2 x 50 mL) to remove unreacted amine and boric acid, followed by saturated NaHCO₃ solution (2 x 50 mL) to remove unreacted carboxylic acid, and finally with brine (1 x 50 mL).

-

Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification and Characterization:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude amide product.

-

The crude product is often of high purity. If necessary, further purification can be achieved by recrystallization (e.g., from ethyl acetate/hexanes) or silica gel column chromatography.

-

Characterize the final product by NMR (¹H, ¹³C), IR spectroscopy, and Mass Spectrometry to confirm its identity and purity.

-

Caption: Standard workflow for boric acid-catalyzed amidation.

Field-Proven Insights & Troubleshooting

-

For Sterically Hindered Substrates: If a reaction is sluggish, the catalytic activity can be enhanced by the in-situ formation of a boric acid ester. Adding a co-catalyst like polyethylene glycol (PEG-400) can significantly improve reaction rates for demanding substrates.[1]

-

Solvent Choice: While toluene is standard, other solvents capable of azeotropic water removal, such as xylene, can be used for higher temperatures if needed. In some cases, solvent-free conditions at elevated temperatures have proven highly effective.[6]

-

Water Removal: For reactions at lower temperatures or with substrates sensitive to heat, azeotropic removal can be replaced by the use of molecular sieves (e.g., 4Å or 5Å MS) as a dehydrating agent.[4][5]

Conclusion

The boric acid-catalyzed direct amidation of carboxylic acids represents a paradigm shift towards more sustainable and efficient chemical synthesis. Its operational simplicity, low cost, and broad utility make it an invaluable tool for researchers in both academic and industrial settings, particularly in the process development of pharmaceuticals. By understanding the underlying principles and adhering to this validated protocol, scientists can effectively harness this powerful transformation to streamline synthetic routes and reduce environmental impact.

References

-

Organic Syntheses. (n.d.). Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Retrieved from [Link]

-

Organic Syntheses. (2012). Discussion Addendum for: Boric Acid Catalyzed Amide Formation from Carboxylic Acids and Amines: n-Benzyl-4-phenylbutyramide. Retrieved from [Link]

-

Koshizuka, M., Takahashi, N., & Shimada, N. (2024). Organoboron catalysis for direct amide/peptide bond formation. Chemical Communications. DOI:10.1039/D4CC02994A. Retrieved from [Link]

-

Tale, R. H., Adude, R. N., & Chaugule, V. S. (2012). Boric Acid: A Highly Efficient Catalyst for Transamidation of Carboxamides with Amines. Organic Letters, 14(13), 3482–3485. DOI:10.1021/ol301480s. Retrieved from [Link]

-

Summerton, L., et al. (2024). Borate-Catalysed Direct Amidation Reactions of Coordinating Substrates. ChemRxiv. DOI:10.26434/chemrxiv-2024-b1lz5. Retrieved from [Link]

-

Charville, H., et al. (2018). Mechanistic insights into boron-catalysed direct amidation reactions. Chemical Science, 9(7), 1759–1772. DOI:10.1039/c7sc04389d. Retrieved from [Link]

-

GalChimia. (2008). Boric acid-catalyzed amidation. Retrieved from [Link]

-

Sabatini, M. (n.d.). Synthesis of amides using boron catalysts. UCL Discovery. Retrieved from [Link]

-

Mylavarapu, R. K., et al. (2007). Boric Acid Catalyzed Amidation in the Synthesis of Active Pharmaceutical Ingredients. Organic Process Research & Development, 11(6), 1065–1068. DOI:10.1021/op700098w. (Link available through ResearchGate). Retrieved from [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Boric acid-catalyzed amidation - GalChimia [galchimia.com]

- 3. researchgate.net [researchgate.net]

- 4. Mechanistic insights into boron-catalysed direct amidation reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organoboron catalysis for direct amide/peptide bond formation - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC02994A [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chemrxiv.org [chemrxiv.org]

Application Notes & Protocols: Boric Acid as a Crosslinking Agent for Biopolymer Hydrogels

Introduction

Hydrogels, three-dimensional networks of hydrophilic polymers, have emerged as pivotal materials in biomedical and pharmaceutical research. Their high water content, biocompatibility, and tunable physical properties make them ideal for applications such as tissue engineering, wound healing, and controlled drug delivery.[1][2] The key to unlocking the full potential of hydrogels lies in the crosslinking process, which transforms a solution of polymer chains into a stable, water-swollen network.

Boric acid, and its corresponding sodium salt, borax, are highly effective and versatile crosslinking agents for biopolymers that possess cis-1,2-diol or cis-1,3-diol functionalities. This guide provides a comprehensive overview of the mechanisms, protocols, and applications of boric acid-crosslinked biopolymer hydrogels, tailored for researchers, scientists, and drug development professionals. We will delve into the underlying chemistry, provide detailed experimental procedures, and explore how to modulate hydrogel properties for specific applications.

The Mechanism of Borate Crosslinking

The ability of boric acid to crosslink biopolymers is rooted in its unique chemistry. In aqueous solutions, boric acid (B(OH)₃) exists in equilibrium with the tetrahedral borate ion (B(OH)₄⁻). It is the borate ion that is the active species in the crosslinking reaction.[3][4]

This borate ion readily reacts with hydroxyl groups on the biopolymer chains, particularly those in a cis-diol configuration, to form dynamic and reversible covalent boronate ester bonds.[1][3][4] This dynamic nature imparts unique and desirable properties to the resulting hydrogels, such as self-healing and shear-thinning behavior.[1]

The crosslinking reaction is highly dependent on pH.[1][2] The equilibrium between boric acid and the borate ion is such that the formation of crosslinks is favored at alkaline pH values, which promote the presence of the borate ion. This pH-responsiveness can be exploited to design "smart" hydrogels that respond to changes in their environment.[1][2][4]

Below is a diagram illustrating the fundamental crosslinking mechanism.

Figure 1: Boric acid equilibrium and crosslinking reaction with a diol-containing polymer.

Key Biopolymers for Boric Acid Crosslinking

Several common biopolymers are amenable to crosslinking with boric acid due to the presence of diol groups in their structure.

-

Polyvinyl Alcohol (PVA): A synthetic polymer with abundant hydroxyl groups, PVA is a prime candidate for boric acid crosslinking.[5][6] The resulting hydrogels are biocompatible and have been extensively studied for drug delivery and wound dressing applications.[2][7] The degree of hydrolysis of the PVA can impact the crosslinking efficiency and the final properties of the hydrogel.[5]

-

Guar Gum: This natural polysaccharide, derived from guar beans, contains cis-diol groups on its galactose units, making it readily crosslinkable with borate ions.[8] Guar gum-borate hydrogels are often used in the food industry and are being explored for colon-specific drug delivery due to their pH-sensitive nature.[9]

-

Starch: Another abundant natural polysaccharide, starch can be crosslinked with borax to form self-healing hydrogels.[3][4] The borate ions form dynamic ester bonds with the hydroxyl groups in the starch molecules.[3][4]

Factors Influencing Hydrogel Properties

The final properties of a boric acid-crosslinked hydrogel can be precisely tuned by manipulating several key parameters during its formulation.

| Parameter | Effect on Hydrogel Properties | Rationale |

| Biopolymer Concentration | Higher concentration generally leads to a stiffer, more robust hydrogel with a lower swelling ratio. | Increased polymer chain density results in a higher crosslinking density. |

| Boric Acid/Borax Concentration | Increasing the crosslinker concentration up to a certain point increases the stiffness and mechanical strength.[10] | More borate ions are available to form crosslinks between polymer chains.[10] |

| pH of the System | Higher pH (typically in the alkaline range) promotes the formation of borate ions, leading to a higher degree of crosslinking and a more stable hydrogel.[1][11] | The equilibrium shifts towards the formation of the active B(OH)₄⁻ species.[1] |

| Temperature | Temperature can influence the kinetics of the crosslinking reaction and the viscoelastic properties of the hydrogel.[12] | For some systems, higher temperatures can lead to a decrease in viscosity as the dynamic crosslinks dissociate more rapidly.[12] |

| Degree of Hydrolysis (for PVA) | A higher degree of hydrolysis in PVA generally results in stronger hydrogels due to the increased number of available hydroxyl groups for crosslinking.[5] | More sites are available for the borate ions to react with. |

Applications in Drug Development and Beyond

The unique properties of boric acid-crosslinked biopolymer hydrogels make them highly attractive for a range of applications.

-

Controlled Drug Delivery: The crosslinked network can encapsulate therapeutic agents, and their release can be modulated by the hydrogel's degradation rate and swelling behavior.[7] The pH-sensitivity of the boronate ester bonds allows for targeted drug release in specific physiological environments, such as the acidic microenvironment of a tumor or a wound.[2] For instance, boric acid-crosslinked PVA and ethyl cellulose films have been shown to extend the release of erythromycin.[7]

-

Wound Healing: These hydrogels can provide a moist environment conducive to wound healing, while also offering a barrier against bacterial infection.[2] Boric acid itself possesses some antimicrobial properties.[7] PVA-boric acid hydrogels have been investigated for their ability to promote tissue regeneration and inhibit scar formation.[2]

-

Tissue Engineering: The porous structure of these hydrogels can support cell growth and proliferation, making them suitable as scaffolds for tissue regeneration.[13]

-

Self-Healing Materials: The dynamic and reversible nature of the boronate ester bonds allows the hydrogel to self-repair after damage, extending its functional lifetime.[3][4]

Detailed Experimental Protocols

Here, we provide step-by-step protocols for the preparation and characterization of two common boric acid-crosslinked hydrogels.

Protocol 1: Preparation of a Polyvinyl Alcohol (PVA)-Borax Hydrogel

This protocol describes the simple and rapid formation of a PVA hydrogel using a borax solution.

Materials:

-

Polyvinyl alcohol (PVA), medium molecular weight, >98% hydrolyzed

-

Sodium tetraborate decahydrate (Borax)

-

Deionized water

Equipment:

-

Magnetic stirrer with hot plate

-

Beakers

-

Graduated cylinders

-

Stirring rod

Procedure:

-

Prepare PVA Solution (e.g., 5% w/v):

-

Weigh 5 g of PVA powder and add it to 100 mL of deionized water in a beaker.

-

Heat the solution to 80-90°C while stirring continuously until the PVA is completely dissolved. This may take 30-60 minutes.

-

Allow the PVA solution to cool to room temperature.

-

-

Prepare Borax Solution (e.g., 4% w/v):

-

Dissolve 4 g of borax in 100 mL of deionized water at room temperature with stirring.[1]

-

-

Hydrogel Formation:

Causality Behind Choices:

-

Heating the PVA solution: This is necessary to fully dissolve the PVA, as it has low solubility in cold water.

-

Cooling the PVA solution: Bringing the PVA solution to room temperature before adding the crosslinker ensures a more controlled and uniform gelation process.

-

Stirring during addition: This ensures homogenous mixing of the polymer and crosslinker, leading to a uniform hydrogel network.

Protocol 2: Preparation of a Guar Gum-Boric Acid Hydrogel

This protocol details the formation of a guar gum hydrogel, which is often pH-dependent.

Materials:

-

Guar gum powder

-

Boric acid

-

Sodium hydroxide (NaOH) for pH adjustment

-

Deionized water

Equipment:

-

Magnetic stirrer

-

pH meter

-

Beakers

-

Graduated cylinders

Procedure:

-

Prepare Guar Gum Dispersion (e.g., 2% w/v):

-

Slowly add 2 g of guar gum powder to 100 mL of deionized water while stirring vigorously to prevent clumping.

-

Continue stirring until a homogenous, viscous dispersion is formed.

-

-

Prepare Boric Acid Solution (e.g., 1% w/v):

-

Dissolve 1 g of boric acid in 100 mL of deionized water.

-

-

Hydrogel Formation:

-

Take a defined volume of the guar gum dispersion (e.g., 50 mL).

-

Add the boric acid solution (e.g., 10 mL).

-

Adjust the pH of the mixture to approximately 9-10 using a dilute NaOH solution while monitoring with a pH meter.

-

Observe the formation of a stable gel as the pH is increased.

-

Causality Behind Choices:

-

Vigorous stirring of guar gum: Guar gum tends to form lumps if not dispersed properly.

-

pH adjustment: The crosslinking of guar gum with boric acid is highly efficient in an alkaline medium where the borate ion is the predominant species.

Figure 2: General workflow for the preparation and characterization of boric acid-crosslinked hydrogels.

Characterization of Hydrogels

To ensure the prepared hydrogels meet the requirements for a specific application, several characterization techniques are employed.

-

Swelling Studies: The swelling ratio provides insight into the crosslinking density of the hydrogel. To determine this, a pre-weighed dried hydrogel sample is immersed in a buffer solution (e.g., PBS) at a specific temperature. At regular intervals, the sample is removed, excess surface water is blotted away, and the sample is weighed. The swelling ratio is calculated as:

Swelling Ratio (%) = [(W_s - W_d) / W_d] x 100

Where W_s is the weight of the swollen hydrogel and W_d is the weight of the dry hydrogel.

-

Rheological Analysis: Rheology is used to study the viscoelastic properties of the hydrogel, such as its storage modulus (G') and loss modulus (G''). These parameters provide information about the stiffness and elasticity of the hydrogel network. For a stable gel, G' is typically much greater than G''.[12]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to confirm the formation of boronate ester bonds. The appearance of new peaks or shifts in existing peaks corresponding to B-O-C bonds can indicate successful crosslinking.

-

Scanning Electron Microscopy (SEM): SEM is used to visualize the morphology and porous structure of the hydrogel network.[8] This is particularly important for applications in tissue engineering where pore size can influence cell infiltration.

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| No gel formation or very weak gel | - Insufficient crosslinker concentration.- Incorrect pH.- Low polymer concentration. | - Increase the concentration of the boric acid/borax solution.- For guar gum, ensure the pH is in the alkaline range.- Increase the concentration of the biopolymer solution. |

| Inhomogeneous gel with lumps | - Poor mixing of polymer and crosslinker.- Incomplete dissolution of the polymer. | - Ensure vigorous and continuous stirring during the addition of the crosslinker.- Ensure the polymer is fully dissolved before initiating crosslinking. |

| Hydrogel dissolves too quickly | - Low crosslinking density. | - Increase the crosslinker concentration.- Optimize the pH to favor more stable crosslinks. |

Conclusion

Boric acid is a highly effective, low-cost, and versatile crosslinking agent for a variety of biopolymers. The resulting hydrogels exhibit a range of desirable properties, including biocompatibility, pH-responsiveness, and, in many cases, self-healing capabilities. By carefully controlling the formulation parameters, researchers can tailor the properties of these hydrogels for a wide array of applications in drug delivery, tissue engineering, and beyond. This guide provides a solid foundation for the successful design, synthesis, and characterization of boric acid-crosslinked biopolymer hydrogels.

References

-

Al-Subai, S., et al. (2020). Fabrication and characterization of boric acid-crosslinked ethyl cellulose and polyvinyl alcohol films as potential drug release systems for topical drug delivery. Polymers for Advanced Technologies, 32(2), 796-807. [Link]

-

Gadhave, R., Mahanwar, P., & Gadekar, P. (2019). Study of Cross-Linking between Boric Acid and Different Types of Polyvinyl Alcohol Adhesive. Open Journal of Polymer Chemistry, 9, 16-26. [Link]

-

Ali, A. A. M., & Ahmed, H. E. (2018). Synthesis, Characterization of Borax Crosslinked Guar Gum Hydrogel and its Effect in Treatment of Crude Oil Emulsified Water. International Journal of Trend in Scientific Research and Development, Volume-3, Issue-1, 110-121. [Link]

-

Al-Rudainy, B., et al. (2023). Borax Cross-Linked Acrylamide-Grafted Starch Self-Healing Hydrogels. Gels, 9(1), 63. [Link]

-

Li, Y., et al. (2025). pH-responsive hydrogel with dual-crosslinked network of polyvinyl alcohol/boric acid for controlled release of salvianolic acid B: novel pro-regenerative mechanisms in scar inhibition and wound healing. Regenerative Biomaterials, 12, rbae002. [Link]

-

Gadhave, R.V., Mahanwar, P.A. and Gadekar, P.T. (2019) Study of Cross-Linking between Boric Acid and Different Types of Polyvinyl Alcohol Adhesive. Open Journal of Polymer Chemistry, 9, 16-26. [Link]

-

Yu, Y., et al. (2022). Preparation of hydrogel by crosslinking of polyvinyl alcohol with triethanolamine borate. Journal of Functional Materials, 53(8), 8226-8230. [Link]

-

Wang, Y., et al. (2019). Preparation and characterization of borate bioactive glass cross-linked PVA hydrogel. Journal of Materials Science: Materials in Medicine, 30(5), 57. [Link]

-

Krystofiak, T., et al. (2024). Comparative Analysis of Crosslinking Methods and Their Impact on the Physicochemical Properties of SA/PVA Hydrogels. Materials, 17(8), 1835. [Link]

-

Kim, J., et al. (2022). Boric acid-crosslinked poly(vinyl alcohol): biodegradable, biocompatible, robust, and high-barrier paper coating. Green Chemistry, 24(10), 4034-4045. [Link]

-

Chai, W. L., et al. (2023). Preparation of Hydrogel by Crosslinking and Multi-Dimensional Applications. Gels, 9(10), 808. [Link]

-

Okhawilai, M., et al. (2024). Synthesis and Characterization of self-healing borax crosslinked guar gum hydrogel: Effect of Borax concentration. ResearchGate. [Link]

-

Kesavan, S., et al. (1993). Crosslinked Borate HPG Equilibria and Rheological Characterization. SPE International Symposium on Oilfield Chemistry. [Link]

-

Tashiro, K., et al. (2018). Clarification of Cross-Linkage Structure in Boric Acid Doped Poly(vinyl alcohol) and Its Model Compound As Studied by an Organized Combination of X-ray Single-Crystal Structure Analysis, Raman Spectroscopy, and Density Functional Theoretical Calculation. Macromolecules, 51(17), 6874-6889. [Link]

-

Yesilyurt, V., et al. (2020). Boronate Ester Hydrogels for Biomedical Applications: Challenges and Opportunities. Chemistry of Materials, 32(19), 8196-8225. [Link]

-

Krystofiak, T., et al. (2024). Comparative Analysis of Crosslinking Methods and Their Impact on the Physicochemical Properties of SA/PVA Hydrogels. National Institutes of Health. [Link]

-

Dornjak, L., et al. (2022). Boric Acid Modified Chitosan Scaffolds Chemically Crosslinked by Genipin. Kemija u industriji, 71(11-12), 691-698. [Link]

-

FitzSimons, T. M., et al. (2021). Effect of pH on the Properties of Hydrogels Cross-Linked via Dynamic Thia-Michael Addition Bonds. ACS Polymers Au, 1(1), 35-43. [Link]

-

Kumar, A., et al. (2012). Design and development of guar gum and borax crosslinked guar gum matrix tablets of theophylline for colon specific drug. Journal of Chemical and Pharmaceutical Research, 4(1), 368-375. [Link]

-

Sharma, M., & Ahuja, M. (2021). pH responsive cationic guar gum-borate self-healing hydrogels for muco-adhesion. International Journal of Biological Macromolecules, 183, 1515-1524. [Link]

-

Johnston, C. R., et al. (2025). Multiscale Quantitative Rheological Analysis of Composition–Temperature Relationships in Borate-Guar Hydrogels. ACS Applied Polymer Materials. [Link]

-

Al-Subai, S., et al. (2020). Fabrication and characterization of Boric Acid crosslinked Ethyl Cellulose and PolyvinylAlcoholfilms as potential drug release systems for topical drug delivery. ResearchGate. [Link]

-

Zhang, L., et al. (2019). Borax cross-linked guar gum hydrogels as potential adsorbents for water purification. Carbohydrate Polymers, 212, 235-243. [Link]

-

Al-Rudainy, B., et al. (2023). Borax Cross-Linked Acrylamide-Grafted Starch Self-Healing Hydrogels. National Institutes of Health. [Link]

-

da Silva, J. C., et al. (2022). Chitosan-based hydrogel crosslinked through an aza-Michael addition catalyzed by boric acid. International Journal of Biological Macromolecules, 215, 43-52. [Link]

-

Karakuş, N. R., et al. (2024). Investigation of Tannic Acid Crosslinked PVA/PEI-Based Hydrogels as Potential Wound Dressings with Self-Healing and High Antibacterial Properties. Gels, 10(11), 682. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pH-responsive hydrogel with dual-crosslinked network of polyvinyl alcohol/boric acid for controlled release of salvianolic acid B: novel pro-regenerative mechanisms in scar inhibition and wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Borax Cross-Linked Acrylamide-Grafted Starch Self-Healing Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Study of Cross-Linking between Boric Acid and Different Types of Polyvinyl Alcohol Adhesive [scirp.org]

- 6. insights.sent2promo.com [insights.sent2promo.com]

- 7. Fabrication and characterization of boric acid-crosslinked ethyl cellulose and polyvinyl alcohol films as potential drug release systems for topical drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijtsrd.com [ijtsrd.com]

- 9. jocpr.com [jocpr.com]

- 10. researchgate.net [researchgate.net]

- 11. pH responsive cationic guar gum-borate self-healing hydrogels for muco-adhesion - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

Application Note: A Researcher's Guide to the Preparation and Application of Boric Acid Buffers in Enzymatic Assays

Abstract

Boric acid buffers are a staple in many biochemistry and molecular biology laboratories, prized for their utility in a variety of enzymatic assays. Their effectiveness in the alkaline pH range, combined with their simple preparation and cost-effectiveness, makes them a valuable tool for researchers. This application note serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, detailing the underlying principles, preparation protocols, and critical considerations for the successful application of boric acid buffers in enzymatic assays.

Introduction: The Unique Chemistry of Boric Acid Buffers

Unlike many common buffers that act as Brønsted-Lowry acids by donating a proton, boric acid (H₃BO₃) functions as a Lewis acid. In an aqueous environment, it accepts a hydroxide ion (OH⁻) from water, forming the tetrahydroxyborate ion, [B(OH)₄]⁻.[1][2] This equilibrium is the cornerstone of its buffering capacity.

The governing equilibrium reaction is as follows:

B(OH)₃ + H₂O ⇌ [B(OH)₄]⁻ + H⁺ [2][3]

The pKa for this equilibrium is approximately 9.24 at 20°C, making boric acid buffers most effective in the alkaline pH range of 8.0 to 10.5.[4] The buffer's ability to resist pH changes is maximal around its pKa.

Figure 1. The Lewis acid equilibrium of boric acid in water.

Key Applications in Enzymatic Assays

The selection of an appropriate buffer is paramount for the success of any enzymatic assay, as pH is a critical determinant of enzyme activity, stability, and kinetics.[5][6] Borate buffers are particularly well-suited for assays involving enzymes that function optimally under alkaline conditions.

Examples of enzymes commonly assayed in borate buffers include:

-

Lipoxygenases: These enzymes, which catalyze the hydroperoxidation of polyunsaturated fatty acids, show remarkable structural and functional stability in sodium borate buffer at a pH of 9.[7]

-

Alkaline Proteases: Certain proteases, such as those produced by Bacillus polymyxa, exhibit high activity in borate buffers.[8]

-

Dehydrogenases: While some dehydrogenases can be studied in borate buffers, caution is advised due to the potential for borate to interact with the cis-diols of ribonucleotides like NAD⁺.[9][10][11]

Advantages of Borate Buffers:

-

Broad Alkaline Buffering Range: Effective from pH 8.0 to 10.5.

-

Cost-Effective and Simple to Prepare: The required reagents are readily available and affordable.

-

Bactericidal Properties: Borate buffers possess a strong bactericidal effect, which can be advantageous in preventing microbial growth in assay solutions.[12][13]

Important Considerations and Potential Interferences:

-

Interaction with Polyols: Borate is known to form complexes with molecules containing cis-diols. This includes carbohydrates and the ribose moieties of nucleic acids and pyridine nucleotides (e.g., NAD⁺, NADH).[9][10][11][14] This interaction can potentially inhibit enzymes that utilize these molecules as substrates or cofactors. Therefore, it is crucial to perform appropriate controls to validate the use of borate buffer for any novel enzymatic assay.

-

Temperature Sensitivity of pKa: The pKa of boric acid is temperature-dependent.[14][15] It is imperative to adjust the pH of the buffer at the same temperature at which the enzymatic assay will be conducted.

-

Potential for Precipitation: In some instances, particularly in high-performance liquid chromatography (HPLC), borate buffers have been observed to form microcrystals, which could potentially interfere with instrumentation.[16]

Detailed Protocols for Boric Acid Buffer Preparation

Required Materials and Reagents

-

Boric Acid (H₃BO₃), molecular biology grade

-

Sodium Hydroxide (NaOH) or Sodium Tetraborate Decahydrate (Na₂B₄O₇·10H₂O), analytical grade

-

High-purity, deionized water

-

A calibrated pH meter with a compatible electrode

-

Magnetic stirrer and stir bar

-

Appropriate volumetric flasks and graduated cylinders

-

Sterile storage containers

Preparation of a 0.1 M Boric Acid Stock Solution

The following protocol outlines the preparation of 1 liter of a 0.1 M boric acid stock solution.

Sources

- 1. What is the mechanism of Boric acid? [synapse.patsnap.com]

- 2. brainly.com [brainly.com]

- 3. reddit.com [reddit.com]

- 4. plantmedia.com [plantmedia.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. How to Choose the Right Buffer for Enzyme Activity Tests [synapse.patsnap.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. The interaction of borate and sulfite with pyridine nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Esterification of borate with NAD+ and NADH as studied by electrospray ionization mass spectrometry and 11B NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Sodium Borate Buffer (1 M, pH 8.5) Preparation and Recipe | AAT Bioquest [aatbio.com]

- 13. interchim.fr [interchim.fr]

- 14. Biological buffers pKa calculation [reachdevices.com]

- 15. researchgate.net [researchgate.net]

- 16. Borate buffer - please help.... - Chromatography Forum [chromforum.org]

Boric Acid as a Mild and Green Catalyst in Condensation Reactions

An Application Guide:

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: Embracing Green Chemistry with a Versatile Catalyst

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, prioritizing efficiency, safety, and sustainability.[1][2] A key aspect of this paradigm shift is the replacement of corrosive and hazardous strong acids with mild, environmentally benign catalysts.[1] Boric acid (B(OH)₃) has emerged as a front-runner in this domain, offering a unique combination of properties that make it an ideal catalyst for a wide range of organic transformations, particularly condensation reactions.[3][4]

This technical guide provides an in-depth exploration of boric acid's application as a catalyst, moving beyond a simple recitation of facts to offer practical protocols and insights grounded in mechanistic understanding. Boric acid is an inexpensive, commercially available, water-soluble, and low-toxicity crystalline solid, making it an attractive alternative to conventional acid catalysts.[3][5][6] Its utility spans numerous reactions, including esterifications, amidations, and multicomponent reactions that are fundamental to the synthesis of pharmaceuticals and other biologically active compounds.[4][7][8]

The Catalytic Core: Understanding Boric Acid's Mode of Action

Boric acid's catalytic prowess stems from its unique electronic structure. The boron atom possesses an empty p-orbital, making it an electron-pair acceptor and thus a Lewis acid .[3][9] This Lewis acidity allows it to coordinate with electron-rich atoms, typically the oxygen of a carbonyl group. This coordination polarizes the carbonyl bond, rendering the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. This activation is the cornerstone of its catalytic activity in many condensation reactions.

In some contexts, particularly in the presence of protic solvents like water or alcohols, boric acid can also act as a Brønsted acid , donating a proton to activate substrates.[10] It is a weak acid, with a pKa of 9.24, which contributes to its mild nature and prevents unwanted side reactions often associated with strong mineral acids.[3][5]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Innovative applications of Boric Acid across modern industries - Tzgroup [tzgroupusa.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. thieme-connect.com [thieme-connect.com]

- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. boricacid.net [boricacid.net]

- 9. Emergent Organoboron Acid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst [mdpi.com]

The Alchemist's Aide: A Comprehensive Guide to the Use of Boric Acid in the Synthesis of Organoboron Compounds

For the modern researcher, scientist, and drug development professional, the humble boric acid represents not merely a simple boron source, but a gateway to the vast and potent world of organoboron chemistry. Its derivatives, particularly boronic acids, are indispensable building blocks in contemporary organic synthesis, underpinning Nobel Prize-winning reactions and facilitating the creation of novel therapeutics and advanced materials. This guide provides an in-depth exploration of the pivotal role of boric acid in the preparation of organoboron compounds, offering not just protocols, but a deeper understanding of the causality behind the experimental choices that ensure success in the laboratory.

From Simple Acid to Complex Synthesis: The Gateway to Organoboron Chemistry

Boric acid (H₃BO₃), a seemingly unassuming weak Lewis acid, is the cornerstone for accessing a diverse array of organoboron reagents. Its transformation into boronic acids and their esters is a critical first step for their application in powerful synthetic methodologies. The most prevalent and versatile method involves the reaction of trialkyl borates, which are readily prepared from boric acid, with organometallic reagents such as Grignard or organolithium reagents.[1][2]

The choice of the organometallic reagent and the borate ester is crucial and dictated by the desired substrate scope and functional group tolerance. For instance, the use of isopropyl borate is often favored over trimethyl borate due to the lower propensity of the latter to undergo multiple additions from the organometallic reagent, which would lead to the formation of undesired borinic acids and boranes.[3]

Foundational Protocol: Synthesis of Arylboronic Acids from Boric Acid via Grignard Reagents

This protocol outlines a general and widely practiced procedure for the synthesis of arylboronic acids, the workhorses of many cross-coupling reactions.

Experimental Protocol:

-

Preparation of the Grignard Reagent:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings (1.2 equivalents).

-

Add a small crystal of iodine to activate the magnesium surface.

-

Slowly add a solution of the aryl halide (1.0 equivalent) in an anhydrous ethereal solvent (e.g., tetrahydrofuran (THF) or diethyl ether) to the magnesium turnings. The initiation of the reaction is typically indicated by a gentle reflux and the disappearance of the iodine color.

-

Once initiated, add the remaining aryl halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring at room temperature or with gentle heating until the magnesium is consumed.

-

-

Borylation Step:

-

In a separate flame-dried, three-necked round-bottom flask under an inert atmosphere, prepare a solution of triisopropyl borate (1.5 equivalents) in anhydrous THF.

-

Cool this solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the freshly prepared Grignard reagent to the cold triisopropyl borate solution via a cannula or dropping funnel. It is critical to maintain the low temperature to prevent over-addition of the Grignard reagent.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

-

Hydrolysis and Work-up:

-

Cool the reaction mixture in an ice bath and quench by the slow addition of aqueous acid (e.g., 1 M HCl or 1 M H₂SO₄) until the solution is acidic to litmus paper.

-

Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate or diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude arylboronic acid, which can be purified by recrystallization or column chromatography.

-

Causality Behind Experimental Choices:

-

Inert Atmosphere: Grignard reagents are highly reactive towards oxygen and moisture. An inert atmosphere is essential to prevent their decomposition and the formation of undesired byproducts.

-

Low Temperature for Borylation: The addition of the Grignard reagent to the trialkyl borate at -78 °C is a critical step to ensure the formation of the desired boronic ester and minimize the formation of the corresponding borinic acid (Ar₂BOH) and triarylborane (Ar₃B). At low temperatures, the intermediate boronate is less susceptible to further reaction with the Grignard reagent.

-

Acidic Work-up: The acidic work-up serves to hydrolyze the initially formed boronic ester to the desired boronic acid and to quench any unreacted Grignard reagent.

The Suzuki-Miyaura Coupling: A Pillar of Modern C-C Bond Formation

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.[3][4] Arylboronic acids, readily prepared from boric acid, are the most common boron reagents used in this reaction due to their stability, commercial availability, and generally high reactivity.[5]

The choice of catalyst, ligand, base, and solvent system is paramount to the success of a Suzuki-Miyaura coupling and is highly dependent on the nature of the coupling partners.[6][7] Electron-rich and sterically bulky phosphine ligands, for example, are known to facilitate the oxidative addition of the organic halide to the palladium center and promote the reductive elimination of the final product.[8]

Application Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide with an Arylboronic Acid

Experimental Protocol:

-

Reaction Setup:

-

To a Schlenk flask or a sealable reaction vial, add the aryl bromide (1.0 equivalent), the arylboronic acid (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equivalents).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed solvent system. A common choice is a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

-

-

Reaction Execution:

-

Heat the reaction mixture with vigorous stirring to the desired temperature (typically between 80-110 °C).

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature and dilute with an organic solvent.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization.

-

Causality Behind Experimental Choices:

-

The Role of the Base: The base plays a crucial role in the catalytic cycle. It is generally accepted that the base activates the organoboron species, forming a more nucleophilic boronate complex that facilitates the transmetalation step with the palladium(II) center.[5] The choice of base can significantly impact the reaction rate and yield, with stronger bases often required for less reactive substrates.

-

Solvent System: The use of a biphasic solvent system, such as toluene/water or dioxane/water, is common. The aqueous phase helps to dissolve the inorganic base and facilitates the formation of the active boronate species. The organic phase dissolves the organic reactants and the palladium catalyst.

-

Ligand Selection: The ligand bound to the palladium center profoundly influences the catalyst's activity and stability.[8] For challenging substrates, such as sterically hindered aryl halides or electron-rich aryl chlorides, the use of bulky, electron-rich phosphine ligands like SPhos or XPhos can dramatically improve reaction outcomes.[6]

Comparative Data for Suzuki-Miyaura Coupling

| Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 4-Bromotoluene | Phenylboronic acid | Pd(PPh₃)₄ (2) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 95 | [9] |

| 4-Chlorotoluene | Phenylboronic acid | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 88 | [6] |

| 2-Bromopyridine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Dioxane/H₂O | 110 | 24 | 92 | [10] |

| 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | DME/H₂O | 80 | 6 | 90 | [4] |

The Chan-Lam Coupling: Forging C-N and C-O Bonds

The Chan-Lam coupling reaction provides a powerful and versatile method for the formation of carbon-heteroatom bonds, specifically C-N and C-O bonds, using organoboron reagents.[11] This copper-catalyzed reaction is a valuable alternative to the palladium-catalyzed Buchwald-Hartwig amination and etherification, often offering milder reaction conditions and broader functional group tolerance.[12][13] A key advantage of the Chan-Lam coupling is that it can often be performed open to the air, using molecular oxygen as the terminal oxidant.[14]

Application Protocol: Chan-Lam N-Arylation of an Amine

Experimental Protocol:

-

Reaction Setup:

-

To a reaction vial, add the amine (1.0 equivalent), the arylboronic acid (1.5-2.0 equivalents), a copper catalyst (e.g., Cu(OAc)₂, 10-20 mol%), and a base (e.g., pyridine or triethylamine, 2.0 equivalents). In some cases, the reaction can be performed without an added base.[15]

-

Add a suitable solvent, such as dichloromethane (DCM), methanol, or toluene.

-

The reaction is often run open to the atmosphere to allow for the ingress of oxygen as the oxidant.

-

-

Reaction Execution:

-

Stir the reaction mixture vigorously at room temperature or with gentle heating.

-

Monitor the reaction progress by TLC or LC-MS.

-

-

Work-up and Purification:

-

Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution to remove the copper catalyst.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the desired N-arylated product by flash column chromatography.

-